molecular formula C19H17BrN2O B2373165 N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 303091-49-8

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Cat. No.: B2373165
CAS No.: 303091-49-8
M. Wt: 369.262
InChI Key: IQFXYSFBRCWRAI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide is an organic compound that features a bromophenyl group and a naphthylmethylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide typically involves the reaction of 4-bromoaniline with 1-naphthylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthylmethylamino acetamide oxides.

    Reduction: Formation of naphthylmethylamino acetamide amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-naphthamide
  • N-(4-bromo-1-naphthyl)-acetamide
  • N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine

Uniqueness

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide is unique due to its specific combination of bromophenyl and naphthylmethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bromophenyl group and a naphthylmethylamino moiety, contributing to its unique chemical properties. This structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The mechanism of action for this compound involves binding to specific enzymes or receptors, which modulates their activity and triggers downstream signaling pathways. The interactions depend on the context of use and the specific molecular targets involved.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound's effectiveness was evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests revealed promising results, indicating that it could be effective against pathogens like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance its antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethodologyFindings
AnticancerMCF7 (breast cancer)SRB assaySignificant inhibition of cell proliferation
AntimicrobialStaphylococcus aureusTurbidimetric methodEffective against Gram-positive bacteria
AntimicrobialEscherichia coliTurbidimetric methodModerate effectiveness against Gram-negative bacteria

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding modes of this compound with its biological targets. These studies utilize software such as Schrodinger to predict how the compound interacts at the molecular level, providing insights into its potential mechanisms of action .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c20-16-8-10-17(11-9-16)22-19(23)13-21-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,21H,12-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFXYSFBRCWRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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